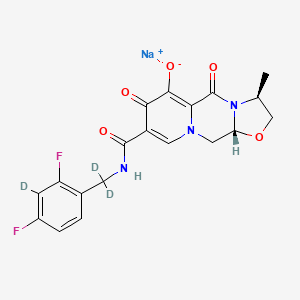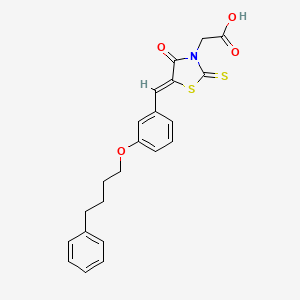
S07-2005 (racemic)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S07-2005 (racemic) is a chemically potent and selective inhibitor of aldo-keto reductase 1C3 (AKR1C3), with an IC50 value of 0.13 μM and 0.75 μM for AKR1C3 and AKR1C4, respectively . Due to its inhibitory properties, it exhibits potential as a chemotherapeutic potentiator, specifically in the context of overcoming drug resistance in cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S07-2005 (racemic) involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve:
Formation of the core structure: This often involves cyclization reactions.
Functional group modifications: Introduction of specific functional groups through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for S07-2005 (racemic) are not explicitly detailed in public literature. Typically, large-scale synthesis would involve optimization of the laboratory-scale synthetic route to ensure cost-effectiveness, scalability, and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
S07-2005 (racemic) primarily undergoes:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups would yield ketones or aldehydes, while reduction of ketones would yield alcohols.
Scientific Research Applications
S07-2005 (racemic) has several scientific research applications:
Chemistry: Used as a selective inhibitor in studies involving aldo-keto reductase enzymes.
Biology: Employed in research to understand the role of AKR1C3 in various biological processes.
Medicine: Investigated for its potential to enhance chemotherapy by overcoming drug resistance in cancer
Mechanism of Action
S07-2005 (racemic) exerts its effects by selectively inhibiting the activity of aldo-keto reductase 1C3 (AKR1C3). This inhibition disrupts the enzyme’s role in the reduction of aldehydes and ketones, which is crucial in various metabolic pathways. By inhibiting AKR1C3, S07-2005 (racemic) can potentiate the effects of chemotherapeutic agents, thereby overcoming drug resistance in cancer .
Comparison with Similar Compounds
Similar Compounds
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656
Uniqueness
S07-2005 (racemic) is unique due to its high selectivity and potency as an AKR1C3 inhibitor. Its IC50 values for AKR1C3 and AKR1C4 are significantly lower compared to similar compounds, making it a more effective chemotherapeutic potentiator .
Properties
Molecular Formula |
C20H23NO6 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
5-[[(6-ethoxy-3,4-dihydro-2H-chromene-3-carbonyl)-methylamino]methyl]-2-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C20H23NO6/c1-4-25-15-5-6-18-13(8-15)7-14(11-26-18)19(22)21(3)10-16-9-17(20(23)24)12(2)27-16/h5-6,8-9,14H,4,7,10-11H2,1-3H3,(H,23,24) |
InChI Key |
HTYBIMSPDCMSCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OCC(C2)C(=O)N(C)CC3=CC(=C(O3)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


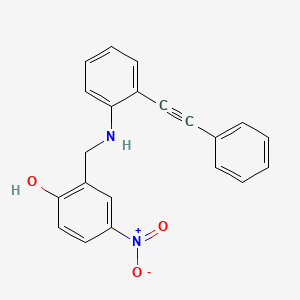
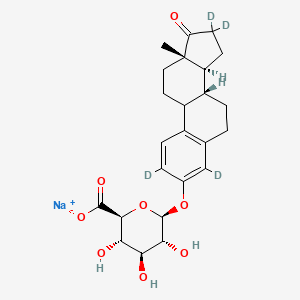
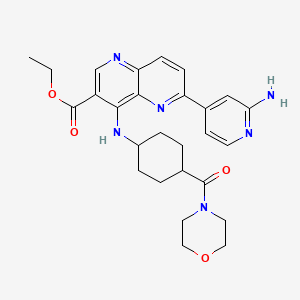
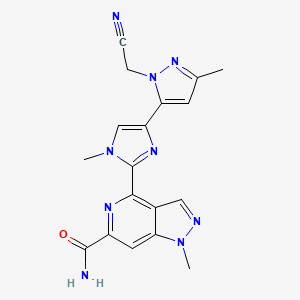
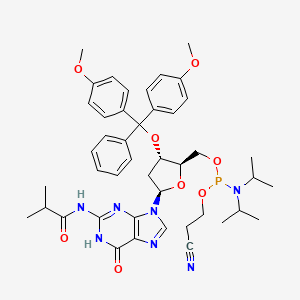

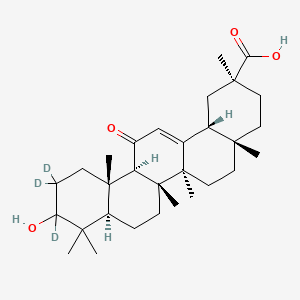
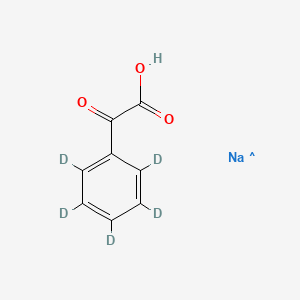
![Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-](/img/structure/B12405414.png)
